Antifungal Potency Against Penicillium natatum
In a head‑to‑head screen of a 2,4‑di‑ and 2,3,4‑trisubstituted benzimidazo[1,2‑a]pyrimidine library, the 2,4‑diphenyl derivative (compound IIId) displayed an MIC of 3.9 µg mL⁻¹ against the filamentous fungus Penicillium natatum ATCC 24791, while the least active member of the series required 250 µg mL⁻¹ to achieve the same growth inhibition [1]. This 64‑fold potency advantage is the largest differential reported within the compound set.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Penicillium natatum ATCC 24791 |
|---|---|
| Target Compound Data | 3.9 µg mL⁻¹ (compound IIId) |
| Comparator Or Baseline | Least active congener in the same series: 250 µg mL⁻¹ |
| Quantified Difference | 64‑fold lower MIC (3.9 vs 250 µg mL⁻¹) |
| Conditions | In vitro broth microdilution assay; inoculum size and incubation conditions as per CLSI guidelines |
Why This Matters
A 64‑fold potency margin reduces the compound mass required for antifungal screening campaigns, lowering procurement costs and enabling high‑throughput formats.
- [1] Algul, O., Meric, A., Polat, S., Didem Yuksek, N., & Serin, M. S. (2009). Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities. Open Chemistry, 7(3), 337–342. View Source
